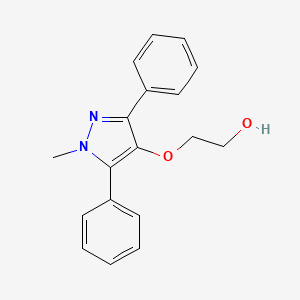
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol typically involves the reaction of 1-methyl-3,5-diphenyl-4-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include alcohols and amines.
Substitution: The major products include halides, amines, and thiols.
Wissenschaftliche Forschungsanwendungen
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3,5-diphenyl-4-pyrazole: This compound shares the pyrazole core structure but lacks the hydroxyl group.
2-[(1-Methyl-3,5-diphenyl-4-pyrazolyl)oxy]acetic acid: This compound has a similar structure but contains an acetic acid moiety instead of the ethanol group.
Uniqueness
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wider range of chemical modifications and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
60627-63-6 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-(1-methyl-3,5-diphenylpyrazol-4-yl)oxyethanol |
InChI |
InChI=1S/C18H18N2O2/c1-20-17(15-10-6-3-7-11-15)18(22-13-12-21)16(19-20)14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3 |
InChI-Schlüssel |
IJEUECPYNRXTQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCCO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















